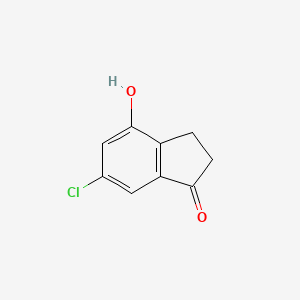![molecular formula C13H16BrNO3 B14768894 (R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives. This compound features a brominated phenyl group, an ethyl ester, and a malonamic acid moiety, making it a versatile molecule in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester typically involves the following steps:
Bromination of Ethylbenzene: Ethylbenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoethylbenzene.
Formation of Malonamic Acid: The brominated product is then reacted with malonic acid in the presence of a base like sodium ethoxide to form the malonamic acid derivative.
Esterification: The final step involves esterification of the malonamic acid derivative with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
In industrial settings, the production of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the malonamic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ® N-[1-(4-Chloro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Fluoro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Methyl-phenyl)-ethyl]-malonamic acid ethyl ester
Uniqueness
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H16BrNO3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
ethyl 3-[[(1R)-1-(4-bromophenyl)ethyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C13H16BrNO3/c1-3-18-13(17)8-12(16)15-9(2)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16)/t9-/m1/s1 |
Clave InChI |
JIWDHDGEKAAAQI-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)CC(=O)N[C@H](C)C1=CC=C(C=C1)Br |
SMILES canónico |
CCOC(=O)CC(=O)NC(C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


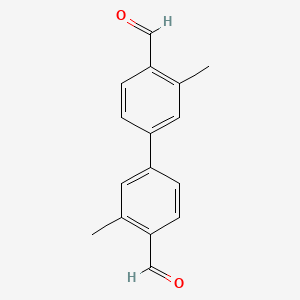

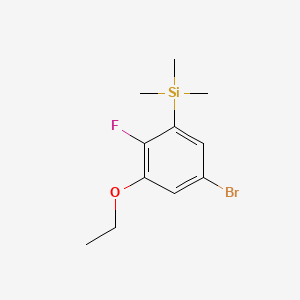
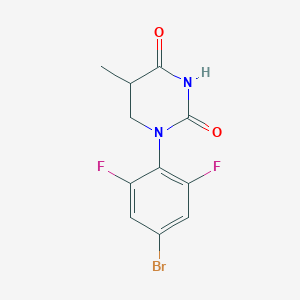
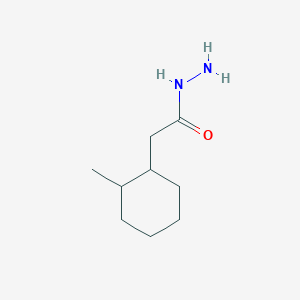
![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)

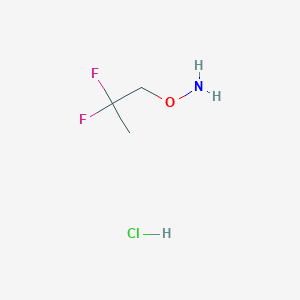

amine](/img/structure/B14768872.png)
